molecular formula C6H11NO2 B085628 1,4-Dioxa-7-azaspiro[4.4]nonane CAS No. 176-33-0

1,4-Dioxa-7-azaspiro[4.4]nonane

Cat. No. B085628
CAS RN: 176-33-0
M. Wt: 129.16 g/mol
InChI Key: JTOUWLZSXWMCSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro compounds involves several innovative methods, including aminomethylation reactions to create diazaspiro[bicyclo[3.3.1]nonane derivatives (A. Khrustaleva et al., 2018) and Mn(III)-based oxidative procedures for constructing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones (Thanh‐Truc Huynh et al., 2017). These synthetic pathways highlight the versatility and complexity of spiro compound synthesis.

Molecular Structure Analysis

The structural determination and analysis are crucial for understanding the reactivity and properties of 1,4-Dioxa-7-azaspiro[4.4]nonane. Techniques such as mass spectrometry and NMR spectroscopy are typically employed to elucidate the molecular structure of such compounds, ensuring accurate representation of their spirocyclic nature.

Chemical Reactions and Properties

Spiro compounds like 1,4-Dioxa-7-azaspiro[4.4]nonane participate in various chemical reactions, including nitroso-ene cyclizations (Sha-Hua Huang et al., 2015) and double intramolecular hetero-Michael additions (Josep Aiguadé et al., 2001). These reactions demonstrate the compound's ability to form complex structures and engage in multifaceted synthetic pathways.

Scientific Research Applications

  • Synthesis of Related Compounds : A method for synthesizing N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed, which is a compound related to 1,4-Dioxa-7-azaspiro[4.4]nonane (Slavinskaya et al., 1996).

  • Anticonvulsant Activity : Studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione showed significant anti-electroshock seizure activity (Farrar et al., 1993).

  • Biological Activities of Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane ring systems, similar to 1,4-Dioxa-7-azaspiro[4.4]nonane, are found in natural or synthetic products with significant biological activities. This highlights their potential applications and the challenge they present for chemical synthesis (Sinibaldi & Canet, 2008).

  • Synthesis of Cephalotaxine : A novel synthesis approach using 1-azaspiro[4.4]nonane, a key structural motif, was developed for the modular synthesis of (±)-cephalotaxine (Huang et al., 2015).

  • Potential Dopamine Agonists : Synthesis and evaluation of some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists were conducted, though none showed central nervous system activity (Brubaker & Colley, 1986).

  • Synthesis Using Mn(III)-based Oxidation : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using a Mn(III)-based reaction, highlighting a new application in chemical synthesis (Huynh, Nguyen, & Nishino, 2017).

  • Inhibitor for Hepatitis C Virus : The 1,4-dioxa-7-azaspiro[4.4]nonane motif was used in an inhibitor (GSK2236805) for the hepatitis C virus, showing high potency against various genotypes (Kazmierski et al., 2014).

  • Antibacterial Activity : Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure were synthesized and showed excellent in vitro antibacterial activity (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).

Safety And Hazards

1,4-Dioxa-7-azaspiro[4.4]nonane is classified as a combustible solid . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1,4-dioxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUWLZSXWMCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569419
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-7-azaspiro[4.4]nonane

CAS RN

176-33-0
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7-azaspiro[4.4]nonane
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Synthesis routes and methods I

Procedure details

A mixture of 1d (34.8 g, no more than 124 mmol) and 10% Pd—C (14 g) in EtOH (90 mL) was hydrogenolyzed (60 psi) in a Parr shaker apparatus at room temperature for 1.5 h. The catalyst was filtered off, the solvent was evaporated in vacuo and the residue was pumped under high vacuum for 20 min to yield 1e (15.9 g, quant. yield). Rf 0.14 (EtOAc-iPrNH2, 95:5, v/v); 1H NMR (200 MHz, CDCl3) δ 4.00 (s, 4H), 3.10 (t, J 7 Hz, 2H), 2.90 (s, 2H), 2.00 (t, J 7 Hz, 2H); 13C NMR (50 MHz, APT, CDCl3) δ 64.5 (+), 55.0 (+), 45.5 (+), 37.0 (+); IR (film) 3292 cm−1.
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate (1.1 g) in methanol (30 mL) was added palladium(II) hydroxide (100 mg) at room temperature. The mixture was stirred for 2.5 hr under a hydrogen atmosphere (0.4 MPa). Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (540 mg) as a dark orange liquid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WM Kazmierski, A Maynard, M Duan… - Journal of Medicinal …, 2014 - ACS Publications
Rapid clinical progress of hepatitis C virus (HCV) replication inhibitors, including these selecting for resistance in the NS5A region (NS5A inhibitors), promises to revolutionize HCV …
Number of citations: 47 pubs.acs.org
CM Marson - Advances in Heterocyclic Chemistry, 2017 - Elsevier
In recent years, the advantages of incorporating saturated heterocyclic rings in therapeutic agents have become increasingly apparent, as compared to using only aromatic and …
Number of citations: 30 www.sciencedirect.com
B Plouvier, GN Beatch, GL Jung, A Zolotoy… - Journal of medicinal …, 2007 - ACS Publications
A series of 2-aminoalkylethers prepared as potential antiarrhythmic agents is described. The present compounds are mixed sodium and potassium ion channel blockers and exhibit …
Number of citations: 20 pubs.acs.org
G Li, E De Clercq - Antiviral research, 2017 - Elsevier
One of the most exciting developments in antiviral research has been the discovery of the direct-acting antivirals (DAAs) that effectively cure chronic hepatitis C virus (HCV) infections. …
Number of citations: 180 www.sciencedirect.com
VA Slavinskaya, GI Chipens, DZE SILE… - …, 1996 - Wiley Online Library
Number of citations: 0

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